molecular formula C13H14N2S B12881870 (S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole

(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole

Cat. No.: B12881870
M. Wt: 230.33 g/mol
InChI Key: FAAHNTBFQALVRC-NSHDSACASA-N
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Description

(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole is a chiral compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a phenyl group and a pyrrolidinyl group attached to the thiazole ring. The (S)-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of a phenyl-substituted thioamide with a pyrrolidine derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to increase the efficiency of the cyclization reaction.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to convert the thiazole ring into a more reduced form.

    Substitution: The phenyl and pyrrolidinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; temperatures ranging from 0-50°C.

    Reduction: Lithium aluminum hydride, sodium borohydride; temperatures ranging from -20 to 25°C.

    Substitution: Halogenating agents, alkylating agents; temperatures ranging from 0-100°C.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated or alkylated thiazole derivatives.

Scientific Research Applications

(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    ®-5-Phenyl-2-(pyrrolidin-2-yl)thiazole: The enantiomer of the (S)-form, with similar chemical properties but different biological activity.

    5-Phenyl-2-(pyrrolidin-2-yl)oxazole: An oxazole analog with a similar structure but different electronic properties.

    5-Phenyl-2-(pyrrolidin-2-yl)imidazole: An imidazole analog with distinct reactivity and biological activity.

Uniqueness

(S)-5-Phenyl-2-(pyrrolidin-2-yl)thiazole is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or analogs. Its thiazole ring also imparts distinct electronic properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H14N2S

Molecular Weight

230.33 g/mol

IUPAC Name

5-phenyl-2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole

InChI

InChI=1S/C13H14N2S/c1-2-5-10(6-3-1)12-9-15-13(16-12)11-7-4-8-14-11/h1-3,5-6,9,11,14H,4,7-8H2/t11-/m0/s1

InChI Key

FAAHNTBFQALVRC-NSHDSACASA-N

Isomeric SMILES

C1C[C@H](NC1)C2=NC=C(S2)C3=CC=CC=C3

Canonical SMILES

C1CC(NC1)C2=NC=C(S2)C3=CC=CC=C3

Origin of Product

United States

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